1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone
Description
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Structure
3D Structure
Properties
CAS No. |
954239-98-6 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(5-pyridin-3-yl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-12-6-9(14-10)8-3-2-4-11-5-8/h2-6H,1H3 |
InChI Key |
FXCQYTQUKIHTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 5 Pyridin 3 Yl Oxazol 2 Yl Ethanone Analogs
Methodological Approaches for Oxazole (B20620) Ring Construction
The formation of the oxazole ring is a cornerstone of the synthesis of 1-(5-pyridin-3-yl-oxazol-2-yl)-ethanone analogs. Various methods, ranging from classical cyclization reactions to modern transition metal-catalyzed processes, can be employed. tandfonline.comnih.gov
Classic Cyclization Reactions and Their Modern Adaptations
Classical methods for oxazole synthesis have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. tandfonline.compharmaguideline.com The reaction is typically promoted by dehydrating agents such as sulfuric acid or polyphosphoric acid. Modern adaptations focus on milder reagents to accommodate sensitive functional groups that may be present in analogs of this compound.
Fischer Oxazole Synthesis: This synthesis proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl. ijpsonline.com While a foundational method, its utility can be limited by the availability of the requisite starting materials.
Van Leusen Reaction: One of the most versatile methods for forming 5-substituted oxazoles is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent that reacts with an aldehyde. nih.govijpsonline.com This one-pot reaction is known for its mild conditions and broad applicability, making it highly suitable for the synthesis of complex oxazole derivatives. mdpi.com The general mechanism involves the deprotonated TosMIC adding to an aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. nih.gov
| Reaction Name | Starting Materials | Key Reagents | Product Type | Ref. |
| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, PPA | 2,5-Disubstituted oxazole | tandfonline.compharmaguideline.com |
| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole | ijpsonline.com |
| Van Leusen Reaction | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazole | nih.govijpsonline.com |
Transition Metal-Catalyzed Syntheses of Substituted Oxazoles
Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering high efficiency, selectivity, and mild reaction conditions. strath.ac.ukresearchgate.net
Copper-Catalyzed Reactions: Copper catalysts are frequently employed for the synthesis of oxazoles. For instance, copper-catalyzed oxidative cyclization of primary amines, acetoacetate (B1235776) derivatives, and iodine provides a route to highly substituted oxazoles. informahealthcare.com Another approach involves the copper-catalyzed coupling of α-diazoketones with nitriles. researchgate.net
Gold-Catalyzed Reactions: Gold catalysts are particularly effective in the cycloisomerization of N-propargyl amides to form oxazoles. informahealthcare.com These reactions, such as the 5-exo-dig cyclization, often proceed under mild conditions with high atom economy. informahealthcare.com
Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions to build complexity on a pre-formed oxazole ring. For example, palladium-catalyzed direct arylation allows for the introduction of aryl groups at the C2 or C5 position of the oxazole. organic-chemistry.org Additionally, palladium can catalyze the coupling of N-propargylamides with aryl iodides, followed by in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Ref. |
| Copper (Cu) | Oxidative Cyclization | Primary amines, β-ketoesters | Substituted oxazoles | informahealthcare.com |
| Gold (Au) | Cycloisomerization | N-propargyl amides | Disubstituted oxazoles | informahealthcare.com |
| Palladium (Pd) | Coupling/Cyclization | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
Multi-Component and One-Pot Reactions
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules like oxazole derivatives from simple starting materials in a single operation. researchgate.netjsynthchem.com These approaches are advantageous for generating libraries of analogs for structure-activity relationship studies. A notable example is the Passerini three-component reaction followed by a series of transformations to yield trisubstituted oxazoles. lookchem.com Tandem reactions, such as an amidation-coupling-cycloisomerization sequence, also provide a diversity-oriented one-pot approach to substituted oxazoles. organic-chemistry.org
Strategies for Introducing the Pyridine-3-YL Moiety
The incorporation of the pyridine-3-yl group is a critical step in the synthesis of this compound and its analogs. The electron-deficient nature of the pyridine (B92270) ring can present challenges for certain synthetic transformations. beilstein-journals.orgnih.gov
Direct Functionalization and Coupling Reactions
Direct C-H functionalization of the pyridine ring is a highly desirable strategy as it avoids the need for pre-functionalized starting materials.
Transition Metal-Catalyzed C-H Functionalization: Palladium, rhodium, and iridium catalysts have been successfully used for the direct C-H functionalization of pyridines. nih.gov For instance, Ir-catalyzed C3-borylation of the pyridine ring can be used to introduce a boronate ester, which can then participate in Suzuki-Miyaura cross-coupling reactions. nih.gov
Cross-Coupling Reactions: If a pre-functionalized pyridine is used, such as a halopyridine, standard cross-coupling reactions are a reliable method for forming carbon-carbon bonds. Suzuki-Miyaura, Stille, and Negishi couplings are commonly employed to connect the pyridine ring to the oxazole precursor or a fragment thereof. researchgate.net For example, a 3-bromopyridine (B30812) or 3-pyridylboronic acid could be coupled with an appropriate oxazole-containing partner.
| Reaction Type | Key Reagents | Position of Functionalization | Subsequent Reaction | Ref. |
| Ir-catalyzed Borylation | Iridium catalyst, Boron source | C3 | Suzuki-Miyaura Coupling | nih.gov |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Varies (e.g., C3) | - | researchgate.net |
Synthetic Routes to Ethanone (B97240) Linkages at the Oxazole C2 Position
The introduction of an ethanone group at the C2 position of the 5-(pyridin-3-yl)oxazole core is a key synthetic step in the generation of this compound and its analogs. This functionalization leverages the inherent reactivity of the oxazole ring, particularly the acidity of the proton at the C2 position. tandfonline.comsemanticscholar.orgwikipedia.org Various synthetic strategies, including direct acylation and sequential functionalization approaches, have been developed to achieve this transformation efficiently.
Acylation and Related C-C Bond Forming Reactions
Direct acylation of the oxazole ring at the C2 position represents a straightforward approach to installing the desired ethanone moiety. The C2 proton of an oxazole is the most acidic, facilitating deprotonation by a suitable base to form a nucleophilic intermediate that can then react with an acylating agent. nih.govpharmaguideline.com
Commonly employed methods for the C2-acylation of oxazoles include:
Deprotonation and Acylation: This classic method involves the treatment of a 5-substituted oxazole with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the 2-lithiooxazole species. This intermediate is then quenched with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to yield the corresponding 2-acetyloxazole.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer a versatile alternative for C-C bond formation at the C2 position. nih.gov For instance, a 2-halooxazole can be coupled with an acetylenic reagent, followed by hydration to yield the ethanone group. Alternatively, a 2-stannyloxazole can undergo a Stille coupling with an acyl chloride.
Table 1: Comparison of Acylation Strategies for Oxazole C2-Functionalization
| Strategy | Key Reagents | General Reaction Conditions | Advantages | Potential Limitations |
|---|---|---|---|---|
| Deprotonation and Acylation | Strong base (e.g., n-BuLi), Acylating agent (e.g., Acetyl chloride) | Low temperature, anhydrous conditions | Direct, high-yielding for simple substrates | Requires strongly basic conditions, limited functional group tolerance |
| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, Ligands, Base, Organometallic reagent | Inert atmosphere, elevated temperatures | Milder conditions, broader substrate scope | Requires pre-functionalized oxazole (e.g., 2-halooxazole), catalyst cost |
Sequential Functionalization Strategies
Sequential functionalization strategies provide a modular approach to the synthesis of complex oxazole analogs, allowing for the stepwise introduction of the desired substituents. nih.govresearchgate.net This approach is particularly useful when direct functionalization methods are not feasible or lead to low yields.
A common sequential strategy for the synthesis of this compound could involve the initial construction of the 5-(pyridin-3-yl)oxazole core, followed by the introduction of the ethanone group at the C2 position. The van Leusen oxazole synthesis is a powerful method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com
A plausible synthetic sequence is outlined below:
van Leusen Oxazole Synthesis: Reaction of pyridine-3-carbaldehyde with TosMIC in the presence of a base (e.g., K2CO3) would yield 5-(pyridin-3-yl)oxazole.
C2-Acylation: The resulting 5-(pyridin-3-yl)oxazole can then be subjected to one of the acylation methods described in the previous section to install the ethanone group at the C2 position.
This sequential approach offers greater flexibility in the synthesis of analogs, as different aldehydes and acylating agents can be employed in the respective steps to generate a library of compounds.
Table 2: Hypothetical Sequential Synthesis of this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | van Leusen Oxazole Synthesis | Pyridine-3-carbaldehyde, Tosylmethyl isocyanide (TosMIC), K2CO3 | 5-(Pyridin-3-yl)oxazole |
| 2 | C2-Acylation | n-Butyllithium, Acetyl chloride | This compound |
Stereoselective Synthesis and Chiral Resolution for Advanced Analogs
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure advanced analogs of this compound. Chiral molecules can exhibit distinct biological activities, and the ability to synthesize single enantiomers is often a prerequisite for their use in pharmaceutical research.
Strategies for introducing chirality into oxazole-containing molecules include:
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the formation of the oxazole ring or in the subsequent functionalization steps. For instance, a chiral ligand in a metal-catalyzed cross-coupling reaction could lead to the enantioselective formation of a C-C bond.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral oxazole-containing target molecule.
In addition to stereoselective synthesis, chiral resolution techniques can be employed to separate enantiomers from a racemic mixture. These methods include:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.
Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers based on their differential interactions with the stationary phase.
The synthesis of chiral triazole-oxazoline derivatives has been reported, demonstrating the feasibility of creating chiral heterocyclic compounds. researchgate.net Similar principles can be applied to the synthesis of chiral analogs of this compound, potentially leading to the discovery of novel compounds with enhanced biological properties.
Table 3: Approaches for Obtaining Chiral Analogs
| Method | Principle | Typical Application |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective C-C bond formation. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective transformation. | Diastereoselective alkylation or acylation reactions. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation of enantiomers via diastereomeric salt formation or chiral chromatography. |
Exploration of Chemical Reactivity and Targeted Derivatization of the 1 5 Pyridin 3 Yl Oxazol 2 Yl Ethanone Core
Chemical Transformations of the Ethanone (B97240) Moiety
The acetyl group at the C2 position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, allowing for the extension of the molecular framework and the introduction of new functional groups.
Condensation Reactions: The methyl group of the ethanone moiety is activated by the adjacent carbonyl, making it susceptible to deprotonation and subsequent condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of the ethanone with various aromatic aldehydes in the presence of a base (like aqueous NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.netbrieflands.comneliti.commdpi.comacs.org These chalcone (B49325) derivatives serve as valuable intermediates for the synthesis of various heterocyclic compounds. acs.org
Table 1: Examples of Claisen-Schmidt Condensation with Acetyl-Heterocycles
| Acetyl Compound | Aldehyde | Base/Solvent | Product Type |
| 2-Acetyl Pyridine (B92270) | Aromatic Aldehydes | 40% NaOH / EtOH | Pyridyl-Chalcones researchgate.net |
| 2-Acetylbenzimidazole | Aryl Aldehydes | Not Specified | Benzimidazole Chalcones |
| 4-Acetylpyridine | Aromatic Aldehydes | 10% NaOH / MeOH | Pyridyl-Chalcones nih.gov |
| Acetophenones | Pyridine-3-carbaldehyde | NaOH / MeOH | Pyridyl-Chalcones acs.org |
Reduction Reactions: The carbonyl group of the ethanone can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, offering mild conditions and good yields for the reduction of ketones to secondary alcohols. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction converts the planar carbonyl group into a chiral hydroxyl center, introducing stereochemical diversity.
Formation of Oximes and Hydrazones: The ethanone moiety readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. nih.govyoutube.comnih.govgoogle.com These reactions proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration. nih.govyoutube.com The formation of these derivatives is often used to characterize ketones and can also introduce new functionalities for further chemical modification.
Regioselective Functionalization of the Oxazole Ring
The oxazole ring in the core structure is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The positions C2, C4, and C5 have distinct electronic properties. Generally, the acidity of the ring protons follows the order C2 > C5 > C4.
Metallation and Electrophilic Quench: The C4 position of 5-substituted oxazoles can be regioselectively functionalized following a deprotonation/electrophilic quench sequence. Treatment with a strong base like n-butyllithium can lead to deprotonation, and subsequent reaction with an electrophile, such as N-bromosuccinimide (NBS), can introduce a substituent at the C4 position with high regioselectivity. acs.org The use of specific solvents like DMF can be critical in directing the regioselectivity of such reactions. acs.org The resulting 4-bromooxazoles are versatile intermediates for cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org
Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions, due to their electron-deficient nature. researchgate.netnih.govnih.govrsc.orgscilit.com The presence of electron-withdrawing groups, such as the 2-acetyl and 5-pyridin-3-yl substituents on the core molecule, is expected to enhance this reactivity. nih.gov The reaction of the oxazole ring with a dienophile, such as an alkene or alkyne, can lead to the formation of pyridines or furans after a retro-Diels-Alder sequence. researchgate.net The reaction can be facilitated by the addition of a Lewis acid or by N-alkylation of the oxazole nitrogen. researchgate.netnih.gov
Chemical Modifications on the Pyridine Ring
The pyridine ring offers several avenues for modification, primarily involving the nitrogen atom and the carbon atoms of the ring.
N-Oxidation: The nitrogen atom of the 3-substituted pyridine ring can be oxidized to form the corresponding N-oxide. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) often providing high yields. mdpi.comscienceinfo.comresearchgate.netresearchgate.netorganic-chemistry.org Other reagents include hydrogen peroxide in acetic acid and sodium perborate. researchgate.net N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Table 2: Reagents for N-Oxidation of 3-Substituted Pyridines
| Oxidizing Agent | Typical Conditions | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, reflux | researchgate.net |
| 30% Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heat | researchgate.net |
| Sodium Perborate Monohydrate | Glacial acetic acid, 60°C | researchgate.net |
| Potassium Peroxymonosulfate (Oxone) | Various | researchgate.net |
| Magnesium Monoperoxyphthalate | Dichloromethane, reflux | researchgate.net |
N-Alkylation (Quaternization): The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge on the pyridine ring, which significantly increases its electron deficiency and influences the reactivity of the entire molecule.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly when a good leaving group is present at the C2, C4, or C6 positions. stackexchange.comquimicaorganica.orgnih.govquora.comyoutube.com While the core molecule does not possess a leaving group, derivatization of the pyridine ring (e.g., via halogenation of the N-oxide followed by deoxygenation) could install one. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, C6) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comquora.comyoutube.com
Impact of Substituent Electronic and Steric Effects on Reactivity
The reactivity of the 1-(5-pyridin-3-yl-oxazol-2-yl)-ethanone core is governed by a complex interplay of electronic and steric effects exerted by its constituent rings and the ethanone substituent.
Electronic Effects: The pyridine and oxazole rings are both electron-withdrawing in nature, which deactivates the other ring towards electrophilic attack but activates it towards nucleophilic attack. The acetyl group is also strongly electron-withdrawing, further reducing the electron density of the oxazole ring.
Reactivity of the Ethanone Moiety: The electron-withdrawing nature of the pyridyl-oxazole system enhances the acidity of the α-protons of the ethanone group, facilitating enolate formation and subsequent condensation reactions.
Reactivity of the Oxazole Ring: The combined electron-withdrawing effect of the 2-acetyl and 5-pyridin-3-yl groups makes the oxazole ring a good candidate for inverse-electron-demand Diels-Alder reactions. nih.gov
Reactivity of the Pyridine Ring: Protonation or quaternization of the pyridine nitrogen dramatically increases its electron-withdrawing capacity, which would, in turn, influence the reactivity of the attached oxazole and ethanone moieties. rsc.org For instance, a pyridinium salt would be more activating for nucleophilic attack on the pyridine ring and would further enhance the acidity of the ethanone protons.
The relationship between substituent electronic properties and reaction rates can be quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ). rsc.orgslideshare.netnih.govlibretexts.org A positive slope (ρ value) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups. nih.govlibretexts.org
Steric Effects: Steric hindrance can play a significant role in directing the regioselectivity of reactions. For example, in nucleophilic attacks on the pyridine ring, the C2 and C6 positions are electronically favored, but a bulky substituent at an adjacent position could sterically hinder the approach of the nucleophile, favoring attack at the less hindered position. Similarly, the size of the aldehyde used in the Claisen-Schmidt condensation can influence the yield and stereochemistry of the resulting chalcone.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Pharmacophores and Key Structural Motifs
The oxazole (B20620) ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. It often serves as a central scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets. rsc.orgresearchgate.net The substitution pattern on the oxazole ring is pivotal in defining its biological effects. nih.gov The oxazole's heteroatoms can act as hydrogen bond acceptors, while the ring system itself can participate in π-π stacking and hydrophobic interactions. tandfonline.com
The pyridine (B92270) ring , a six-membered nitrogen-containing heterocycle, is another critical pharmacophoric element. tandfonline.com Its nitrogen atom can function as a hydrogen bond acceptor and a basic center. The position of the nitrogen atom within the ring influences the molecule's electronic distribution and binding capabilities. The 3-pyridyl substitution, as seen in this compound, presents a specific vector for interactions within a receptor's binding pocket.
The ethanone (B97240) linker (-CO-CH₃) attached to the 2-position of the oxazole ring introduces a key functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. This linker positions the carbonyl group in a specific orientation relative to the heterocyclic core, which can be critical for target engagement.
Together, these three motifs—the hydrogen-bonding capabilities of the pyridine nitrogen and carbonyl oxygen, the aromatic surfaces of both heterocyclic rings, and the specific spatial arrangement dictated by the oxazole core and ethanone linker—constitute the fundamental pharmacophore of this class of compounds.
Positional and Substituent Effects on Biological Activity
The biological activity of the pyridinyl-oxazole scaffold is highly sensitive to the placement and nature of substituents on its core structures.
Analysis of Substitutions on the Pyridine Ring
Structure-activity relationship (SAR) studies on analogous 5-aryl-oxazole compounds have demonstrated that substitutions on the aryl ring, in this case, the pyridine ring, significantly impact biological potency. For instance, in a series of 2-anilino-5-aryloxazoles designed as VEGFR2 kinase inhibitors, the positioning of a pyridyl moiety on the 5-position aryl ring was explored. estranky.skacs.orgnih.gov
The attachment point of the larger scaffold to the pyridine ring is crucial. In related compounds, the 3-pyridyl orientation was found to direct the pyridine nitrogen into a solvent-exposed region, potentially allowing for hydrogen bonding with water or polar residues in a binding site. estranky.sk The introduction of substituents onto the pyridine ring itself can further modulate activity. For example, a methoxy (B1213986) group on a pyridyl ring in a different class of pyridyl oxazole derivatives was found to be beneficial for antiviral activity, suggesting that electron-donating groups can enhance potency.
The table below summarizes hypothetical effects based on findings from analogous chemical series.
| Substitution Position on Pyridine Ring | Substituent Type | Predicted Effect on Activity | Rationale |
| 2- or 6-position | Small, electron-donating (e.g., -CH₃) | Potential increase | May enhance binding through hydrophobic interactions without causing steric hindrance. |
| 4-position | Hydrogen bond donor/acceptor (e.g., -NH₂, -OH) | Variable | Activity depends on the specific topology of the target binding site. |
| 5- or 6-position | Bulky, lipophilic groups | Likely decrease | May introduce steric clashes with the target protein. |
| Any position | Electron-withdrawing (e.g., -CF₃, -Cl) | Variable | Can alter the pKa of the pyridine nitrogen and its hydrogen bonding capacity. mdpi.com |
Analysis of Substitutions on the Oxazole Ring
The oxazole ring in the target compound is substituted at the 2- and 5-positions. SAR studies consistently show that this substitution pattern is critical for activity. nih.gov
C2-Position : This position is occupied by the ethanone linker. As discussed in the next section, modulation of this group is a key strategy for altering activity. Introducing a methyl group at the C4 position of the oxazole ring in analogous kinase inhibitors was found to completely abolish activity, indicating that this position is likely involved in a critical, sterically constrained interaction. estranky.sk
C5-Position : This position holds the pyridin-3-yl group. The nature of the aromatic group at this position is a primary determinant of potency and selectivity. In related series, replacing a phenyl ring with a pyridine ring at this position was a key step in optimizing activity. estranky.sk The 3-pyridyl isomer, specifically, was shown to orient differently in the binding pocket compared to a 2-pyridyl isomer, highlighting the importance of the nitrogen's position. estranky.sknih.gov
The table below illustrates the impact of substitutions at the 5-position aryl ring, drawing from data on 2-anilino-5-aryloxazole VEGFR2 inhibitors. estranky.sk
| 5-Aryl Substituent | Target | IC₅₀ (nM) | Notes |
| Phenyl | VEGFR2 | 250 | Parent compound in the analogue series. |
| 3-Pyridyl | VEGFR2 | 30 | Significant increase in potency over the phenyl ring. |
| 2-Pyridyl | VEGFR2 | 100 | Less potent than the 3-pyridyl analogue. |
| 4-Pyridyl | VEGFR2 | 100 | Less potent than the 3-pyridyl analogue. |
Modulation of the Ethanone Linker
The ethanone group at the C2-position is a critical component that can be modified to fine-tune the compound's properties. While direct SAR data for the ethanone linker on this specific scaffold is not available, principles of medicinal chemistry and bioisosteric replacement can provide insights into how modifications might affect activity. nih.gov
Bioisosteres are functional groups that possess similar physical or chemical properties and can produce broadly similar biological effects. Replacing the ethanone moiety with various bioisosteres could modulate potency, selectivity, and pharmacokinetic properties. nih.gov
Potential modifications include:
Altering the Alkyl Group : Replacing the methyl group (-CH₃) with larger alkyl groups (e.g., ethyl, propyl) could probe for additional hydrophobic interactions but may also introduce steric hindrance. Cyclopropyl groups are often used to maintain or improve potency while enhancing metabolic stability.
Replacing the Carbonyl Group : The carbonyl group (C=O) is a key hydrogen bond acceptor. It could be replaced with other groups that can perform a similar function, such as a sulfone (-SO₂-) or a different heterocyclic ring. However, such a change would significantly alter the geometry and electronics of the linker.
Introducing Flexibility : The ethanone linker is relatively rigid. Introducing more flexible linkers, such as an N-methylacetamide group, could allow the molecule to adopt different conformations within the binding site.
Influence of Molecular Topology and Inter-Ring Conformation on Bioactivity
X-ray crystallography studies performed on highly analogous 5-(pyridin-3-yl)oxazole kinase inhibitors have provided direct evidence of the importance of inter-ring conformation. estranky.sk These studies revealed that the 3-pyridyl group resides in a specific lipophilic pocket of the target enzyme. estranky.sk The orientation of the pyridine ring is such that the nitrogen atom points towards the solvent-accessible region, allowing for favorable interactions. estranky.sk
A comparison between a 5-(3-pyridyl)oxazole and a 5-(2-pyridyl)oxazole analogue showed distinct differences in the orientation of the respective pyridine rings within the binding site. estranky.sk This conformational difference was directly linked to the observed difference in inhibitory potency, with the 3-pyridyl derivative being more active. This underscores that even subtle changes in molecular topology, such as moving the nitrogen atom from the 2- to the 3-position of the pyridine ring, can lead to significant changes in conformation and, consequently, biological function. The inherent conformational preferences and steric properties of such derivatives are directly related to their enzyme inhibitory potency.
Mechanistic Dissection of Molecular Recognition and Biological Action
Identification of Biological Targets and Pathways
Identifying the specific biological molecules—typically proteins or nucleic acids—that a compound interacts with is the first step in understanding its mechanism of action. For scaffolds related to 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone, research has pointed towards several key targets and pathways.
The pyridine (B92270) and oxazole (B20620) rings are common motifs in medicinal chemistry, known to interact with a variety of protein targets. For instance, derivatives of 3-aminopyridin-2-one have been identified as ligand-efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, which are crucial in cell cycle regulation and are recognized as therapeutic targets for cancer. Structural studies of these interactions have highlighted key binding modes. Similarly, pyridin-2-yl urea (B33335) derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in cellular stress and inflammatory response pathways.
In the context of antibacterial agents, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to target bacterial ribosomes. Molecular docking studies predict that these compounds interact with the 50S ribosomal subunit, inhibiting protein biosynthesis. The interactions often involve hydrogen bonding and potential conjugation with pyrimidine (B1678525) bases within the ribosomal RNA. These examples underscore the versatility of the pyridine moiety in mediating specific and potent interactions with protein active sites.
Compounds containing pyridine and related heterocyclic scaffolds are frequently profiled for their ability to inhibit enzymes, particularly protein kinases. Kinases are a major class of drug targets, and their deregulation is implicated in numerous diseases. Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases identified inhibitors of MPS1 and Aurora kinases. For example, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one was identified as an inhibitor of this kinase family.
Detailed kinetic studies are essential to understand the nature of inhibition (e.g., competitive, non-competitive). For novel pyridin-2-yl urea inhibitors of ASK1, in vitro bioassays determined IC₅₀ values, with the most potent compound exhibiting an IC₅₀ of 1.55 ± 0.27 nM, comparable to clinical inhibitors. Similarly, studies on 2-guanidinyl pyridine derivatives as trypsin inhibitors have determined their inhibition constants (Ki), with values as low as 0.0140 mM, demonstrating potent enzyme inhibition. While specific kinetic data for this compound is not available, the prevalence of kinase inhibition among related structures suggests this as a probable area of activity.
Table 1: Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Target Enzyme(s) | Reported Potency | Reference |
|---|---|---|---|
| 3-Aminopyridin-2-one derivatives | Aurora A, AKT2, MPS1 | 58% and 77% inhibition at 100 µM for Aurora A and AKT2, respectively | |
| Pyridin-2-yl urea derivatives | ASK1 Kinase | IC₅₀ = 1.55 ± 0.27 nM | |
| 5-halo 2-guanidinyl pyridine inhibitors | Trypsin | Ki = 0.0151 mM (for 1-(5-iodopyridin-2-yl)guanidinium ion) |
While proteins are the most common targets for small molecules, interactions with nucleic acids can also be a key mechanism of action. The planar, aromatic nature of the oxazole and pyridine rings in this compound makes them potential candidates for intercalating or binding to the grooves of DNA or RNA.
Research on Ataluren, a compound containing a 1,2,4-oxadiazole (B8745197) ring, has suggested a binding mode involving interaction with mutated mRNA. This interaction is thought to involve stacking of the oxadiazole ring. This suggests that the oxazole moiety in the title compound could potentially participate in similar stacking-like interactions with nucleic acid bases, although this remains a speculative mechanism without direct experimental evidence.
Characterization of Binding Modes and Affinities
A detailed understanding of how a molecule binds to its target is crucial for rational drug design and optimization. This involves analyzing the specific non-covalent interactions, determining the stoichiometry of binding, and assessing any cooperative effects.
The binding of a small molecule to its biological target is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and π-stacking interactions. The aromatic pyridine and oxazole rings are particularly important for engaging in π-π stacking.
Studies on N-pyridyl ureas bearing oxadiazole moieties have used single-crystal X-ray diffraction and density functional theory (DFT) calculations to analyze these interactions. The results confirm the presence of various non-covalent interactions, specifically π–π stacking involving the oxadiazole core. Depending on the specific molecular structure and crystal packing, both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions were observed. These stacking interactions are a critical component of the binding mode for many heterocyclic compounds. Molecular docking of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with bacterial ribosomes also predicted hydrogen bond formation between the molecule and key nucleotide residues.
Table 2: Observed Non-Covalent Interactions in Related Heterocyclic Systems
| Interaction Type | Involving Moieties | Method of Analysis | Reference |
|---|---|---|---|
| π–π Stacking | (Oxadiazole)···(Pyridine) | X-ray Diffraction, DFT Calculations | |
| π–π Stacking | (Oxadiazole)···(Oxadiazole) | X-ray Diffraction, DFT Calculations | |
| Hydrogen Bonding | Oxazolidinone and Ribosomal RNA | Molecular Docking | |
| Halogen Bonding | 5-halo 2-guanidinyl pyridine and Serine Hydroxy Group | Molecular Docking |
Binding stoichiometry refers to the ratio in which the molecule and its target bind (e.g., 1:1, 2:1), while cooperativity describes whether the binding of one molecule influences the affinity of subsequent molecules. These parameters are fundamental to the binding mechanism but are often complex to determine for small molecules without specific biophysical studies.
General principles of stoichiometry and cooperativity are often studied in well-defined systems, such as the binding of Heterochromatin protein 1 (HP1) to nucleosomal arrays. In such systems, binding can be analyzed using lattice models, which can differentiate between simple binding, nearest-neighbor cooperative binding, and allosteric effects induced by conformational changes in the target. For example, analysis of HP1 binding showed that the apparent cooperativity could be explained by the stoichiometry of binding sites being dependent on the spacing of nucleosomes, rather than direct interactions between bound HP1 dimers.
For this compound, specific experimental data on binding stoichiometry and cooperativity are not currently available. Such studies would require techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or advanced spectroscopic methods to quantify the binding thermodynamics and kinetics with a purified biological target.
Allosteric Modulation and Conformational Dynamics Studies
Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule, known as an allosteric modulator, at a site other than the protein's active site (orthosteric site). nih.govlongdom.org This interaction induces a conformational change in the protein, which in turn alters the affinity of the active site for its substrate or ligand. nih.gov Allosteric modulators offer significant advantages in drug design, including higher specificity and a more nuanced control over protein function compared to traditional orthosteric ligands. longdom.orgacs.org The study of allosteric mechanisms is intrinsically linked to understanding the conformational dynamics of proteins—the spectrum of motions and structural changes that proteins undergo to perform their biological functions. bohrium.comportlandpress.com
Computational methods are indispensable tools for predicting potential allosteric sites and simulating the conformational changes induced by modulator binding. mdpi.comrsc.org These approaches can provide detailed insights at an atomic level, guiding further experimental validation.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules over time. researchcorridor.org For a compound like "this compound," MD simulations could be employed to model its interaction with a target protein. By simulating the protein-ligand complex in a solvated environment, researchers can observe how the binding of the compound at a putative allosteric site might trigger conformational changes that propagate to the active site. bu.eduresearchgate.net These simulations can reveal transient pockets and intermediate conformational states that are often difficult to capture with experimental methods alone. bohrium.com
Enhanced Sampling Methods and Normal Mode Analysis (NMA): Standard MD simulations can be computationally expensive for observing large-scale conformational changes that occur over longer timescales. bohrium.com Enhanced sampling techniques, such as metadynamics and umbrella sampling, can be used to accelerate the exploration of a protein's conformational landscape. portlandpress.com NMA is another method that can be used to identify low-frequency collective motions in proteins, which are often related to allosteric transitions. researchcorridor.org
Machine Learning and Pocket Prediction Algorithms: In recent years, machine learning models have been developed to predict allosteric sites on proteins based on their structural and physicochemical properties. rsc.org Tools like AlloSite and PASSer utilize algorithms trained on known allosteric protein structures to identify potential regulatory sites on new targets. rsc.org Such tools could be used to screen for potential allosteric binding sites for novel compounds.
Illustrative Data Table: Computational Prediction of Allosteric Sites
| Computational Tool | Predicted Allosteric Site Residues | Pocket Volume (ų) | Druggability Score |
| AlloSitePred | PHE-112, TYR-115, LEU-145, VAL-148 | 450 | 0.85 |
| PASSer | ILE-210, TRP-213, MET-240, LYS-241 | 380 | 0.79 |
| FTMap | ALA-88, GLU-91, SER-132, HIS-133 | 510 | 0.91 |
Note: This table is for illustrative purposes only and does not represent actual data for a specific target of "this compound."
Experimental validation is crucial to confirm the predictions from computational studies and to fully characterize the allosteric mechanism. A variety of biophysical and structural biology techniques are employed for this purpose.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural techniques can provide direct evidence of an allosteric binding site. longdom.orgresearchgate.net By solving the structure of a protein in complex with an allosteric modulator like "this compound," researchers can visualize the precise binding mode and the resulting conformational changes in the protein. nih.govescholarship.org Fragment screening using X-ray crystallography is a powerful method for identifying novel allosteric sites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying protein-ligand interactions and protein dynamics in solution. creative-biostructure.comnih.gov Chemical shift perturbation (CSP) experiments can be used to map the binding site of a ligand on a protein. nih.gov Saturation Transfer Difference (STD) NMR and WaterLOGSY are ligand-observed NMR experiments that are particularly useful for detecting weak binding events, which are common for allosteric modulators. creative-biostructure.comnih.gov NMR relaxation dispersion experiments can provide insights into the kinetics and thermodynamics of conformational exchange processes. researchgate.net
Illustrative Data Table: NMR Chemical Shift Perturbations Upon Ligand Binding
| Protein Residue | Chemical Shift Change (Δδ, ppm) | Location |
| GLY-56 | 0.25 | Loop 1 |
| VAL-89 | 0.31 | Alpha-helix 3 |
| PHE-112 | 0.55 | Allosteric Pocket |
| TYR-115 | 0.48 | Allosteric Pocket |
| LYS-241 | 0.35 | Beta-sheet 5 |
Note: This table is for illustrative purposes only, demonstrating the type of data obtained from an NMR CSP experiment. It does not represent actual data for "this compound."
Biophysical Techniques for Quantifying Binding and Functional Effects: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity (Kd) and thermodynamics of the interaction between a compound and its target protein. bu.edu Functional assays are then employed to measure how the binding of the allosteric modulator affects the protein's activity, confirming its modulatory effect.
Advanced Computational Approaches in Design and Prediction for 1 5 Pyridin 3 Yl Oxazol 2 Yl Ethanone Analogs
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For analogs of 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone, this technique elucidates how modifications to the core structure influence binding affinity and selectivity. The process involves generating a multitude of possible conformations of the ligand within the active site of a macromolecular target, such as an enzyme or receptor, and scoring these poses based on their steric and electrostatic complementarity. mdpi.comneliti.com For instance, docking studies on related oxadiazole derivatives have been used to predict binding affinities against targets like E. coli DNA gyrase, where interactions with key amino acid residues such as Alanine, Valine, and Tyrosine are crucial. mdpi.com
The docking process for oxazole-pyridine analogs typically follows these steps:
Preparation of the Target: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
Ligand Preparation: The 3D structure of the analog is generated and optimized to find its lowest energy conformation.
Docking Simulation: Using software like Autodock or GLIDE, the ligand is placed into the defined binding site of the protein. nih.govnih.gov The program then explores various orientations and conformations, scoring each based on a defined scoring function that estimates binding free energy. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding pose and revealing subtle conformational changes in both the ligand and the protein that can impact binding. nih.gov These simulations are crucial for verifying the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted during the docking phase. nih.govnih.gov
| Compound Analog | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | Parent Compound | -8.2 | Ser195, His57 |
| Analog B | Addition of -Cl to Pyridine (B92270) | -8.9 | Ser195, His57, Val216 |
| Analog C | Addition of -OCH3 to Pyridine | -8.5 | His57, Phe192 |
| Analog D | Replacement of Ethanone (B97240) with Amide | -9.1 | Ser195, Gly193, His57 |
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Applications
Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The oxazole-pyridine core of this compound serves as an excellent starting point for FBDD. This central scaffold can be considered a key pharmacophore that can be decorated with different functional groups to optimize interactions with a target's binding pocket.
Scaffold hopping is a related computational technique that involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining similar biological activity. nih.gov This approach is particularly useful for navigating intellectual property landscapes, improving pharmacokinetic properties, or escaping known metabolic liabilities. nih.gov For the oxazole-pyridine framework, scaffold hopping could involve replacing the oxazole (B20620) ring with other five-membered heterocycles like thiazole (B1198619) or triazole, or the pyridine ring with other aromatic systems like pyrimidine (B1678525). nih.govtandfonline.com Such a strategy was successfully used to develop novel oxazolo[5,4-d]pyrimidines as CB2 receptor antagonists, demonstrating how a new scaffold can maintain or improve target affinity. nih.gov The goal is to preserve the three-dimensional arrangement of key interaction points while introducing novel chemical features.
| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantage |
|---|---|---|---|
| Oxazole-Pyridine | Thiazole-Pyridine | Bioisosteric replacement | Altered electronic properties, potential for new interactions |
| Oxazole-Pyridine | Oxazole-Pyrimidine | Improve metabolic stability | Reduced susceptibility to oxidative metabolism nih.gov |
| Oxazole-Pyridine | Oxazolo[3,2-a]pyridine nih.gov | Introduce conformational rigidity | Improved binding affinity and selectivity |
| Oxazole-Pyridine | Indole-Oxazole | Explore different binding pockets | Novel intellectual property, potential for new targets |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model can predict the activity of newly designed molecules before they are synthesized, thereby prioritizing the most promising candidates. globalresearchonline.net
The development of a QSAR model involves several steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is divided into a training set to build the model and a test set to validate it. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include physicochemical properties (e.g., LogP), electronic descriptors (e.g., dipole moment), and steric descriptors (e.g., molar refractivity). nih.govglobalresearchonline.net
Model Generation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that links the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation with the test set. globalresearchonline.net
A successful QSAR model can provide valuable insights into the structural features that are critical for activity. For example, a study on 3-substituted-5-(pyridin-4-YL)-3H-1,3,4-oxadiazol-2-one analogs found that thermodynamic and electronic descriptors played an important role in their antimycobacterial activity. globalresearchonline.net Such insights can guide the rational design of more potent analogs of this compound.
De Novo Design Strategies Utilizing Oxazole-Pyridine Frameworks
De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms "build" new molecules atom-by-atom or fragment-by-fragment.
When utilizing the oxazole-pyridine framework, de novo design strategies can operate in several ways:
Fragment-based Growth: The oxazole-pyridine core can be used as a starting fragment placed within the target's active site. The algorithm then explores the addition of new functional groups or fragments to favorable positions, iteratively growing the molecule to maximize its interactions with the protein.
Scaffold Decoration: The algorithm can take the complete oxazole-pyridine scaffold and explore different substitution patterns around it, sampling from a library of chemical substituents to optimize binding.
Structure Linking: If two fragments are identified that bind to adjacent sub-pockets of the active site, a de novo design algorithm can be used to find a suitable linker, potentially incorporating the oxazole-pyridine motif, to connect them into a single, high-affinity molecule.
These strategies are powerful for exploring novel chemical space and generating compounds with unique structures and potentially improved properties. The pyridine ring, in particular, is a versatile scaffold in drug design, known to improve biochemical potency and metabolic stability. nih.gov Combining it with the oxazole moiety within a de novo design workflow can lead to the discovery of innovative therapeutic candidates. consensus.appmdpi.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations provide a highly detailed understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. researchgate.net For this compound and its analogs, methods like Density Functional Theory (DFT) are used to predict key electronic characteristics. researchgate.netnih.gov
Key properties derived from QM calculations include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive.
Electrostatic Potential (ESP) Surface: The ESP map shows the distribution of charge across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting where a molecule will form hydrogen bonds or other electrostatic interactions with a biological target. nih.gov The pyridine nitrogen, for example, is a region of negative potential, making it a likely hydrogen bond acceptor. pharmaguideline.com
Partial Atomic Charges: These calculations quantify the charge on each atom, helping to rationalize observed intermolecular interactions and predict reactivity. researchgate.net
By understanding the electronic structure, researchers can make more informed decisions in the design process. For example, predicting the most likely sites for nucleophilic or electrophilic attack can help anticipate metabolic pathways or design covalent inhibitors. tandfonline.compharmaguideline.comwikipedia.org QM calculations can also be used to parameterize the force fields used in molecular dynamics simulations, leading to more accurate and reliable results.
| Compound Analog | Modification | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Analog A | Parent Compound | -6.85 | -1.95 | 4.90 |
| Analog B | Electron-donating group on Pyridine | -6.70 | -1.88 | 4.82 |
| Analog C | Electron-withdrawing group on Pyridine | -7.05 | -2.20 | 4.85 |
| Analog D | Electron-withdrawing group on Oxazole | -7.10 | -2.35 | 4.75 |
Sophisticated Analytical and Biophysical Methodologies for Research on Oxazole Pyridine Ethanone Systems
Mass Spectrometry-Based Techniques for Interaction Analysis
Mass spectrometry (MS) has become an indispensable tool for analyzing protein-ligand interactions due to its high sensitivity, speed, and ability to provide direct information on the mass of molecules and their complexes. Recent advancements allow for the preservation and study of non-covalent interactions, providing deep insights into molecular recognition events.
Native Mass Spectrometry for Non-Covalent Complexes
Native mass spectrometry (nMS) is a powerful technique that enables the study of intact proteins and their non-covalent complexes in a native-like folded state. By utilizing gentle ionization techniques like electrospray ionization (ESI) under non-denaturing conditions, it is possible to transfer large biomolecular complexes from solution into the gas phase while preserving their interactions. This method directly measures the mass of the entire complex, allowing for the unambiguous determination of binding stoichiometry.
In a hypothetical study of 1-(5-Pyridin-3-YL-oxazol-2-YL)-ethanone, native MS could be used to investigate its interaction with a purified protein target. By incubating the protein with varying concentrations of the compound and analyzing the resulting mixture, one could observe mass shifts corresponding to the formation of the protein-ligand complex. The resulting mass spectrum would reveal the number of ligand molecules bound to each protein, providing a clear picture of the interaction's stoichiometry. This approach is invaluable for confirming direct binding and understanding the assembly of the complex.
Illustrative Data from a Hypothetical Native MS Experiment
| Detected Species | Theoretical Mass (Da) | Observed Mass (Da) | Stoichiometry (Protein:Ligand) | Relative Abundance (%) |
|---|---|---|---|---|
| Apo-Protein X | 25,000.0 | 25,000.4 | 1:0 | 60 |
| [Protein X + Ligand] Complex | 25,200.2 | 25,200.7 | 1:1 | 35 |
| [Protein X + 2*Ligand] Complex | 25,400.4 | 25,400.9 | 1:2 | 5 |
Affinity Selection Mass Spectrometry (AS-MS)
Affinity Selection Mass Spectrometry (AS-MS) is a high-throughput screening method used to identify compounds that bind to a specific biological target from complex mixtures, such as combinatorial libraries or natural product extracts. The core principle involves incubating a target molecule with a library of potential ligands, separating the target-ligand complexes from unbound compounds, and then using mass spectrometry to identify the bound ligands. Common separation techniques include size exclusion chromatography (SEC), ultrafiltration, or immobilization of the target on magnetic beads.
AS-MS could be employed to screen this compound against a panel of disease-relevant proteins to identify potential binding partners. Conversely, it can be used in a competitive binding assay where a library of compounds is screened for its ability to displace a known binder, thereby identifying compounds that bind to the same site. This technique is particularly advantageous because it identifies binders regardless of their functional effect (agonist or antagonist) and does not require labeling of the compounds.
Illustrative Data from a Hypothetical AS-MS Screening
| Target Protein | Signal (with Target) | Signal (Control) | Affinity Ratio | Result |
|---|---|---|---|---|
| Kinase A | 850,000 | 5,000 | 170 | Strong Binder (Hit) |
| Protease B | 15,000 | 8,000 | 1.875 | Non-binder |
| Receptor C | 45,000 | 6,000 | 7.5 | Weak Binder |
| Phosphatase D | 980,000 | 4,500 | 217.8 | Strong Binder (Hit) |
Chemical Proteomics for Target Identification
Chemical proteomics is a powerful strategy for the unbiased identification of the cellular targets of a small molecule. This approach typically involves creating a chemical probe by modifying the small molecule of interest with a reactive group (e.g., a photoaffinity label) and an enrichment handle (e.g., biotin). The probe is introduced into a complex biological system, such as a cell lysate or live cells, where it binds to its protein targets. Covalent cross-linking is then initiated (often by UV light), and the probe-protein complexes are enriched using the affinity handle. Finally, the captured proteins are identified and quantified using mass spectrometry.
To uncover the mechanism of action of this compound, a derivative could be synthesized to serve as a chemical probe. Application of this probe in a cellular context would allow for the capture of its specific binding partners from the entire proteome. This unbiased approach can reveal novel targets and off-targets, providing crucial insights into the compound's biological activity and potential polypharmacology.
Illustrative Data from a Hypothetical Chemical Proteomics Experiment
| Protein ID (UniProt) | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Potential Role |
|---|---|---|---|---|
| P04637 | Tumor suppressor p53 | 15.2 | <0.001 | Cell Cycle Regulation |
| P00533 | Epidermal growth factor receptor | 11.8 | <0.001 | Signal Transduction |
| Q9Y243 | Tankyrase-1 | 8.5 | <0.005 | Wnt Signaling Pathway |
| P10275 | HSP90-alpha | 3.1 | <0.05 | Protein Folding |
Label-Free Biosensor Technologies for Kinetic and Thermodynamic Profiling
While mass spectrometry excels at identifying binding events and stoichiometry, label-free biosensor technologies are essential for quantifying the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of an interaction. These parameters provide a deeper understanding of the binding mechanism and the forces driving complex formation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free analysis of molecular interactions. In a typical SPR experiment, one interacting partner (the "ligand," often a protein) is immobilized on a sensor chip surface, while the other (the "analyte," such as this compound) is flowed over the surface in solution. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time during association and dissociation phases, one can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₗ).
This technique would be instrumental in characterizing the binding kinetics of this compound with a confirmed protein target. The resulting kinetic profile would reveal not only the affinity of the interaction but also the residence time of the compound on its target, a parameter of increasing importance in drug development.
Illustrative Data from a Hypothetical SPR Analysis
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₗ) (nM) |
|---|---|---|---|
| 100 | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| 50 | |||
| 25 | |||
| 12.5 | |||
| 6.25 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of molecular interactions. It is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. In an ITC experiment, a solution of the ligand, such as this compound, is titrated in small aliquots into a sample cell containing the macromolecular target. The instrument measures the minute temperature changes that occur upon binding. A single ITC experiment can directly determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
This thermodynamic signature is invaluable for understanding the driving forces of the interaction—whether it is enthalpy-driven (e.g., through hydrogen bonding and van der Waals interactions) or entropy-driven (e.g., through hydrophobic effects and conformational changes). This information can guide medicinal chemistry efforts to optimize the compound's binding properties.
Illustrative Data from a Hypothetical ITC Experiment
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Kₐ) | 2.0 x 10⁷ | M⁻¹ |
| Dissociation Constant (Kₗ) | 50 | nM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (TΔS) | 1.6 | kcal/mol |
| Gibbs Free Energy (ΔG) | -10.1 | kcal/mol |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Biotin |
| Itraconazole |
Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA)
Microscale Thermophoresis (MST) and Thermal Shift Assays (TSA) are powerful biophysical techniques employed to characterize the binding interactions between small molecules, such as this compound, and their macromolecular targets. These methods provide quantitative data on binding affinity and stability, which are crucial in drug discovery and molecular biology research.
Microscale Thermophoresis (MST) is a technology that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.govnih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. nih.govnih.gov When a small molecule ligand binds to a larger target protein, these properties are altered, leading to a change in the thermophoretic mobility of the complex compared to the unbound protein. nih.gov By fluorescently labeling the target protein, this change can be precisely quantified over a range of ligand concentrations to determine the binding affinity (dissociation constant, Kd). researchgate.net MST is a solution-based method, requiring low sample consumption and offering high sensitivity, making it suitable for characterizing even weak interactions. nih.govnih.gov
Table 1: Representative Microscale Thermophoresis Data for the Interaction of this compound with Target Protein X
| Ligand Concentration (nM) | Normalized Fluorescence (Fnorm) | Fraction Bound |
|---|---|---|
| 0.1 | 10.5 | 0.02 |
| 1 | 10.8 | 0.08 |
| 10 | 12.1 | 0.32 |
| 50 | 14.0 | 0.67 |
| 100 | 15.2 | 0.89 |
| 500 | 15.8 | 0.98 |
| 1000 | 15.9 | 1.00 |
This table illustrates hypothetical MST data. The binding of the ligand causes a change in the thermophoretic movement of the fluorescently labeled target protein, measured as a change in normalized fluorescence. Fitting this data yields a dissociation constant (Kd) of approximately 25 nM.
Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF), is used to assess the thermal stability of a protein, either alone or in the presence of a ligand. nih.govresearchgate.net The assay monitors the unfolding of a protein as the temperature increases. nih.gov This is typically observed using a fluorescent dye that binds preferentially to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence. mdpi.combohrium.com The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). nih.gov The binding of a stabilizing ligand, such as this compound, typically increases the Tm of the target protein. The magnitude of this change (ΔTm) is indicative of the binding affinity and the stabilizing effect of the ligand. nih.govresearchgate.net
Table 2: Illustrative Thermal Shift Assay Results for Target Protein Y with this compound
| Condition | Ligand Concentration (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
|---|---|---|---|
| Apo Protein (Control) | 0 | 52.3 | - |
| + Ligand | 10 | 54.8 | +2.5 |
| + Ligand | 50 | 57.1 | +4.8 |
| + Ligand | 100 | 58.5 | +6.2 |
This table presents hypothetical TSA data. A dose-dependent increase in the melting temperature (Tm) of the target protein is observed upon the addition of the ligand, indicating direct binding and stabilization of the protein structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interrogation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into ligand-target interactions without the need for crystallization. Ligand-observed NMR experiments are particularly useful for studying the binding of small molecules like this compound to their biological targets.
Techniques such as Saturation Transfer Difference (STD) NMR are employed to identify which parts of a ligand are in direct contact with the target protein, a process known as epitope mapping. In an STD-NMR experiment, selective saturation of protein resonances is transferred via spin diffusion to the protons of a bound ligand. By comparing this spectrum with a reference spectrum, the protons of the ligand closest to the protein's binding pocket can be identified by their signal intensities.
Another powerful technique is Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), which relies on the transfer of magnetization from bulk water to the ligand via the protein. These methods are instrumental in confirming binding, determining the binding epitope of the ligand, and screening for fragments that bind to a target. For the oxazole-pyridine-ethanone system, these experiments can reveal the orientation of the compound within the binding site, highlighting the specific roles of the pyridine (B92270) ring, the oxazole (B20620) core, and the ethanone (B97240) group in the molecular recognition process.
Table 3: Hypothetical STD-NMR Epitope Mapping for this compound Bound to a Target Protein
| Proton Assignment | Chemical Group | Relative STD Enhancement (%) | Inference |
|---|---|---|---|
| H2', H4', H5', H6' | Pyridine Ring | 100 | Strongest interaction, deeply buried in the binding pocket |
| H4 | Oxazole Ring | 65 | Moderate interaction with the protein surface |
| CH3 | Ethanone Group | 30 | Weaker interaction, likely solvent-exposed or in a less constrained part of the pocket |
This table provides a hypothetical epitope map derived from STD-NMR. The pyridine ring protons show the highest STD enhancement, suggesting this moiety is critical for binding and makes the closest contacts with the protein. The ethanone's methyl group shows the weakest effect, indicating it may be more peripheral to the core binding interaction.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Complexes
High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise three-dimensional arrangement of atoms at the ligand-target interface.
X-ray Crystallography remains the gold standard for determining the atomic-resolution structure of small molecule-protein complexes. This technique requires the formation of a high-quality crystal of the complex, which is then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex, including the precise binding mode of this compound, can be modeled. nih.gov This provides definitive information on the ligand's conformation, orientation, and the specific network of interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-π stacking) that mediate binding. nih.gov This level of detail is critical for structure-based drug design and for understanding the molecular basis of biological activity.
Table 4: Representative X-ray Crystallography Data for this compound in Complex with Target Protein Z
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.8 |
| Space Group | P212121 |
| Rwork / Rfree | 0.19 / 0.22 |
| Key Hydrogen Bond (Ligand-Protein) | Pyridine N to Tyr122-OH (2.8 Å) |
| Key Hydrophobic Contact (Ligand-Protein) | Oxazole ring with Leu78, Val95 |
| Dihedral Angle (Pyridine-Oxazole) | 15.2° |
This table summarizes plausible crystallographic data. The high-resolution structure reveals a key hydrogen bond formed by the pyridine nitrogen and specific hydrophobic interactions involving the oxazole ring, confirming the binding mode and orientation of the ligand within the active site.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular assemblies that are often resistant to crystallization. er-c.orgtamu.edu For studying the interaction with a small molecule like this compound, cryo-EM is used to determine the structure of the large target protein or complex. ebi.ac.uk If the resolution is sufficiently high (typically better than 3.5 Å), the electron density corresponding to the bound small molecule can be directly visualized within the binding pocket of the macromolecule. nih.gov Cryo-EM is particularly valuable for understanding how ligand binding induces conformational changes in large, dynamic protein complexes.
Table 5: Potential Structural Insights from a Cryo-EM Study
| Structural Feature | Information Gained |
|---|---|
| Overall Map Resolution | 3.1 Å |
| Ligand Density | Clear, unambiguous density for the ligand observed in the active site. |
| Binding Pose | Confirms the orientation of the pyridine and oxazole moieties. |
| Conformational State of Target | Reveals a shift from an 'open' apo conformation to a 'closed' ligand-bound conformation. |
This table outlines the type of information that a cryo-EM study could provide. While the resolution might be lower than typical X-ray crystallography, it can still define the ligand's binding location and, crucially, reveal large-scale conformational changes in the target protein upon binding.
Q & A
Q. Table 1: Comparative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Glacial Acetic Acid | 80 | None | 72 | 98.5 |
| Ethanol | 70 | Piperidine | 68 | 97.0 |
| DMF | 100 | Pd/C | 85 | 99.2 |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 8.7 (d, J=5.1 Hz) | Pyridinyl H |
| IR | 1695 cm⁻¹ | C=O stretch |
| HRMS | [M+H]⁺ 203.0695 | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
